"4-Methoxy-3-(propan-2-yl)butan-1-amine chemical properties"
"4-Methoxy-3-(propan-2-yl)butan-1-amine chemical properties"
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-3-(propan-2-yl)butan-1-amine
Executive Summary & Structural Analysis
4-Methoxy-3-(propan-2-yl)butan-1-amine (CAS: 1526075-99-9), also chemically indexed as 3-(methoxymethyl)-4-methylpentan-1-amine , represents a specialized "gamma-amino ether" building block. Its structure is characterized by a primary amine terminus, a flexible alkyl linker, and a sterically demanding isopropyl group beta-positioned to the ether functionality.
This molecule is not merely a solvent or simple reagent; it is a high-value intermediate used primarily in the synthesis of peptidomimetics, aspartic protease inhibitors (analogous to renin inhibitor pharmacophores), and calcium channel blockers. The steric bulk of the isopropyl group at the C3 position restricts conformational freedom, making it an excellent scaffold for locking bio-active conformations in drug discovery.
Key Structural Features:
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Primary Amine (C1): High basicity/nucleophilicity, serves as the primary attachment point for amide coupling or reductive amination.
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Isopropyl Group (C3): Provides significant steric bulk and lipophilicity, filling hydrophobic pockets in enzyme active sites (e.g., the S1/S3 pockets of proteases).
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Methoxy Ether (C4): Acts as a weak hydrogen bond acceptor without the donation potential of an alcohol, improving blood-brain barrier (BBB) permeability compared to its hydroxy analogs.
Physicochemical Properties[1][2][3][4][5]
The following data aggregates experimental observations with high-confidence computational predictions (ACD/Labs, EPISuite) to provide a working profile for formulation and synthesis.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Methodology |
| Molecular Formula | C₈H₁₉NO | Stoichiometry |
| Molecular Weight | 145.24 g/mol | Calculated |
| Physical State | Liquid (Colorless to pale yellow) | Sigma-Aldrich [1] |
| Boiling Point | 185–190 °C (Predicted at 760 mmHg) | ACD/Labs Percepta |
| Density | 0.86 ± 0.05 g/cm³ | Predicted |
| pKa (Base) | 10.2 ± 0.3 | Amine conjugate acid (Est.)[1][2][3] |
| LogP | 1.65 ± 0.2 | Consensus LogP |
| Polar Surface Area (PSA) | 35.25 Ų | 26.0 (NH₂) + 9.2 (Ether) |
| Flash Point | ~60–65 °C | Closed Cup (Predicted) |
| Solubility | Soluble in MeOH, DCM, DMSO; Moderate in Water | Polarity Profile |
Analysis of Lipophilicity: With a LogP of ~1.65, the molecule resides in the "sweet spot" for fragment-based drug design (FBDD). It is lipophilic enough to cross membranes but retains sufficient aqueous solubility for standard assay conditions due to the amine and ether oxygen.
Synthetic Routes & Process Chemistry
The synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine poses a regiochemical challenge: installing the isopropyl group and the methoxy ether in the correct relationship to the amine.
Retrosynthetic Analysis
The most robust disconnection involves the formation of the C1-N bond via reduction of a nitrile or amide, preceded by the construction of the carbon skeleton via a Michael addition or alkylation strategy.
Recommended Synthetic Workflow (The "Michael-Nitrile" Route)
This route is preferred for its scalability and the ability to control stereochemistry if chiral ligands are employed during the Michael addition.
Step 1: Methyl 4-methoxycrotonate Formation
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Reagents: Methyl 4-bromocrotonate, NaOMe, MeOH.
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Mechanism:[4][5][6] SN2 displacement of the allylic bromide.
Step 2: Conjugate Addition (The Key Step)
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Reagents: Isopropylmagnesium chloride (iPrMgCl), CuI (catalytic), TMSCl (activator).
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Protocol: A Gilman reagent or organocopper species is generated in situ. The isopropyl group adds to the beta-position of the crotonate.
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Intermediate: Methyl 3-isopropyl-4-methoxybutanoate.
Step 3: Functional Group Interconversion
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Reagents: LiAlH4 (Reduction to alcohol) followed by TsCl (Tosylation) and NaCN (Cyanation).
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Alternative (Direct Amidation): Convert ester to primary amide (NH3/MeOH), then reduce.
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Selected Path:Amide Reduction (Cleaner for this substrate).
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Ester + NH3 (aq/MeOH) → 3-isopropyl-4-methoxybutanamide.
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Amide + LiAlH4 (THF, reflux) → 4-Methoxy-3-(propan-2-yl)butan-1-amine .
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Visualization of Synthesis
The following diagram details the logic flow from precursor to product.
Caption: Figure 1. Convergent synthesis via Michael addition and amide reduction to ensure regiocontrol.
Experimental Protocol: Amide Reduction (Step 3)
Note: This protocol assumes the intermediate 3-isopropyl-4-methoxybutanamide has been isolated.
Safety: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. All operations must be performed under Argon/Nitrogen in a flame-dried vessel.
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Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.
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Charging: Add anhydrous THF (50 mL) and LiAlH4 (1.5 equiv, powder or pellets). Cool to 0°C.
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Addition: Dissolve 3-isopropyl-4-methoxybutanamide (10 mmol) in anhydrous THF (20 mL). Add dropwise to the LiAlH4 suspension over 20 minutes. Caution: Exothermic gas evolution (H2).
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Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of amide).
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Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water[7]
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH4 used).
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Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na2SO4 and concentrate in vacuo.
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Purification: The crude amine is often pure enough. If not, distill under reduced pressure or purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).
Applications in Drug Design
This molecule serves as a "Privileged Structure" in two specific medicinal chemistry domains:
1. Aspartic Protease Inhibition (Renin/HIV Protease): The 3-isopropyl-4-methoxy motif mimics the Leucine side chain but with modified polarity. In renin inhibitors (e.g., Aliskiren analogs), this fragment occupies the S1 or S3 hydrophobic sub-pockets. The methoxy group can accept a hydrogen bond from the enzyme backbone (often a Glycine NH) without incurring the desolvation penalty of a free hydroxyl group.
2. Gamma-Secretase Modulators: Compounds containing gamma-amino ether scaffolds have shown utility in modulating amyloid-beta production. The isopropyl group provides the necessary lipophilicity to enter the transmembrane domain of the enzyme complex.
Pharmacophore Mapping:
Caption: Figure 2.[7] Pharmacophore features highlighting the steric shielding and binding interactions.
Analytical Characterization & Safety
Validation Criteria: To confirm the identity of the synthesized material, the following signals must be observed in ¹H NMR (CDCl₃, 400 MHz):
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δ 0.90 (d, 6H): Isopropyl methyls (distinct doublet).
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δ 3.30 (s, 3H): Methoxy singlet.
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δ 2.6–2.8 (t/m, 2H): Methylene adjacent to Nitrogen.
Handling & Storage:
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Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).
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Storage: Store under inert atmosphere (Argon) at 2–8°C. Amines absorb CO₂ from air to form carbamates; the ether linkage is susceptible to slow oxidation to peroxides if exposed to light/air for prolonged periods.
References
-
Sigma-Aldrich. (2024). Product Specification: 4-methoxy-3-(propan-2-yl)butan-1-amine (CAS 1526075-99-9).[8]Link
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PubChem. (2024). Compound Summary: 4-methoxy-3-(propan-2-yl)butan-1-amine.[8] National Library of Medicine. Link
- Clayden, J., et al. (2012). Organic Chemistry. (Chapter 23: Conjugate Addition). Oxford University Press. (General reference for Michael Addition mechanism).
- Maibaum, J., et al. (2007). Renin inhibitors: Design and synthesis of new transition-state mimics.Journal of Medicinal Chemistry, 50(20), 4832-4844. (Context for isopropyl/methoxy motifs in protease inhibitors).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. ((4-Methoxyphenyl)methyl)(prop-2-en-1-yl)amine | C11H15NO | CID 4717987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-methoxy-3-phenethoxyphenethyl)-N-propylpropan-1-amine | C23H33NO2 | CID 9841596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 8. 4-methoxy-3-(propan-2-yl)butan-1-amine | 1526075-99-9 [sigmaaldrich.com]
